molecular formula C15H15N3O4S B2628364 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide CAS No. 955223-78-6

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2628364
CAS RN: 955223-78-6
M. Wt: 333.36
InChI Key: NMWWBZWLKBAEFY-UHFFFAOYSA-N
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Description

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide, also known as OPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. OPS is a sulfonamide-based compound that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, OPS has a unique chemical structure that gives it distinct biochemical and physiological properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide acts as a highly potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .

Biochemical Pathways

The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

The interaction of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide with the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound is orally active , and its pharmacokinetic properties are influenced by its interaction with human serum albumin (HSA), the most abundant protein in blood plasma .

Result of Action

The result of the action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the reduction of blood clot formation. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin, a protein that forms a meshwork for blood clots .

Action Environment

The action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the compound’s interaction with HSA can be affected by changes in the physiological environment, such as pH and temperature

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15-18(12-5-2-1-3-6-12)11-13(22-15)9-17-23(20,21)14-7-4-8-16-10-14/h1-8,10,13,17H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWBZWLKBAEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)pyridine-3-sulfonamide

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